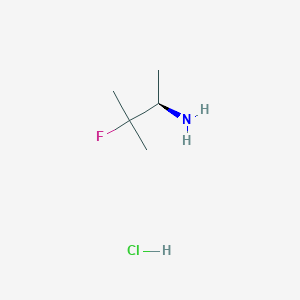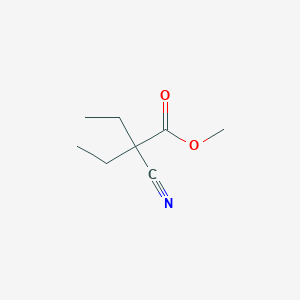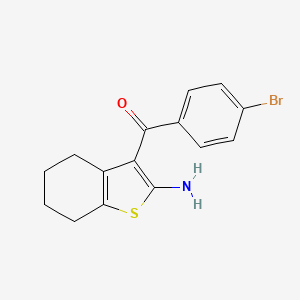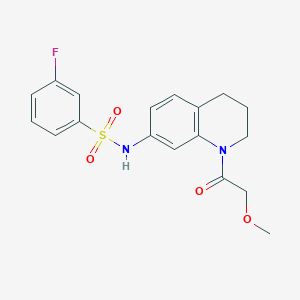![molecular formula C13H13N3O4 B2410921 N-(2,4-二甲氧基苯基)-6-氧代-1H-吡啶并[3,4-d]嘧啶-3-甲酰胺 CAS No. 848728-38-1](/img/structure/B2410921.png)
N-(2,4-二甲氧基苯基)-6-氧代-1H-吡啶并[3,4-d]嘧啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxamide group attached to the third position of the ring. The 2,4-dimethoxyphenyl group attached to the nitrogen atom further enhances its chemical reactivity and potential biological activity.
科学研究应用
N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
Target of Action
The compound N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide has been found to target tubulin and bacterial RNA polymerase (RNAP) . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. RNAP is an enzyme that synthesizes RNA from a DNA template, playing a crucial role in gene expression in bacteria .
Mode of Action
This compound interacts with its targets in a specific manner. It inhibits tubulin polymerization, disrupting tubulin microtubule dynamics . This leads to the arrest of cell division, thereby inhibiting the proliferation of cells . In the case of bacterial RNAP, the compound binds to the switch region of the enzyme, inhibiting its activity . This prevents the synthesis of RNA, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle , particularly the G2/M phase . This is the phase where the cell prepares for mitosis or meiosis. By disrupting tubulin dynamics, the compound prevents the cell from properly forming the mitotic spindle necessary for chromosome segregation .
In the case of bacterial RNAP, the compound’s inhibition of the enzyme disrupts the transcription process . This prevents the synthesis of RNA, which is necessary for protein synthesis and other cellular functions .
Result of Action
The compound’s action results in the inhibition of cell proliferation due to its effect on tubulin . This could potentially be useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
In terms of its action on bacterial RNAP, the compound’s inhibition of the enzyme leads to the suppression of bacterial growth . This makes it a potential candidate for the development of new antibacterial drugs .
准备方法
The synthesis of N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyridazine derivative with an appropriate amine.
Attachment of the 2,4-Dimethoxyphenyl Group: The final step involves the coupling of the 2,4-dimethoxyphenyl group to the nitrogen atom of the pyridazine ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput screening and automated synthesis techniques.
化学反应分析
N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:
N-(2,4-dimethoxyphenyl)-dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity by inhibiting bacterial RNA polymerase.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: This compound has been studied for its potential therapeutic applications in cancer and inflammation.
The uniqueness of N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific structural features and the diverse range of applications it offers in various fields of research.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-8-3-4-9(11(7-8)20-2)14-13(18)10-5-6-12(17)16-15-10/h3-7H,1-2H3,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXIXSDNHSWOQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NNC(=O)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2410839.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2410842.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)

![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B2410857.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)

